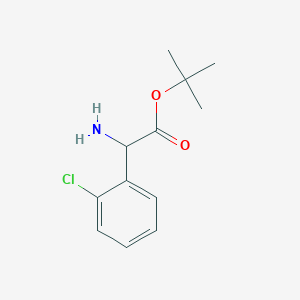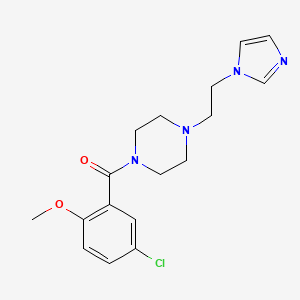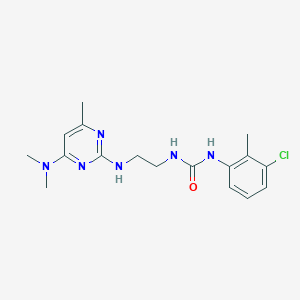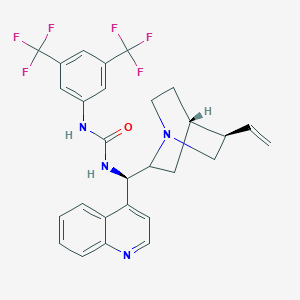
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate, also known as tert-butyl 2-amino-2-(o-chlorophenyl)acetate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in recent years due to its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-2-(2-chlorophenyl)acetate 2-amino-2-(2-chlorophenyl)acetate is not well understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have antihypertensive effects in animal models. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate has several advantages and limitations for lab experiments. One advantage is that it is a readily available and inexpensive compound. Furthermore, it has a high yield and purity, making it suitable for various synthetic applications. However, one limitation is that its mechanism of action is not well understood, which can limit its use in certain studies. Additionally, this compound has not been extensively studied in humans, which can limit its potential applications in medicine.
Future Directions
There are several future directions for the study of Tert-butyl 2-amino-2-(2-chlorophenyl)acetate 2-amino-2-(2-chlorophenyl)acetate. One direction is to further investigate its mechanism of action and its potential applications in medicine. Additionally, future studies could focus on the synthesis of new derivatives of this compound with improved biological activity. Furthermore, this compound could be used as a starting material for the synthesis of new materials with potential applications in materials science and nanotechnology.
Conclusion:
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate is a versatile compound with various potential applications in scientific research. Its synthesis method is straightforward, and it has been used as a building block in the synthesis of various biologically active compounds. Its mechanism of action is not well understood, but it has been shown to have various biochemical and physiological effects. While it has several advantages and limitations for lab experiments, it has significant potential for future research in various fields of science.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-2-(2-chlorophenyl)acetate 2-amino-2-(2-chlorophenyl)acetate involves the reaction of o-chlorobenzylamine with Tert-butyl 2-amino-2-(2-chlorophenyl)acetate glyoxylate in the presence of a base such as sodium hydride. The reaction proceeds through an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate has been used in various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including amino acids, peptides, and heterocycles. It has also been used as a reagent in the synthesis of chiral ligands for asymmetric catalysis. Furthermore, this compound has been used as a starting material for the synthesis of various pharmaceuticals, including antihypertensive agents and antidepressants.
properties
IUPAC Name |
tert-butyl 2-amino-2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7,10H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLAOWFOLAMYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(2-chlorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)
